N-cycloheptyl-2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide
Overview
Description
N-cycloheptyl-2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cycloheptyl group, a purine derivative, and a trifluoromethylbenzyl moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-cycloheptyl-2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the purine derivative, followed by the introduction of the trifluoromethylbenzyl group. The final step involves the attachment of the cycloheptyl group and the formation of the thioacetamide linkage. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
N-cycloheptyl-2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Hydrolysis: Under acidic or basic conditions, the thioacetamide linkage can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-cycloheptyl-2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including antiviral, anticancer, and anti-inflammatory effects.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethylbenzyl group enhances its binding affinity, while the purine derivative interacts with nucleotide-binding sites. The cycloheptyl group provides additional hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
N-cycloheptyl-2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide can be compared with similar compounds such as:
N-cycloheptyl-2-({1,3-dimethyl-2,6-dioxo-7-benzyl-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetamide: This compound lacks the trifluoromethyl group, which may result in lower binding affinity and reduced biological activity.
N-cycloheptyl-2-({1,3-dimethyl-2,6-dioxo-7-[3-chlorobenzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetamide: The presence of a chlorine atom instead of a trifluoromethyl group can alter the compound’s electronic properties and reactivity.
N-cycloheptyl-2-({1,3-dimethyl-2,6-dioxo-7-[3-methylbenzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetamide: The methyl group provides different steric and electronic effects compared to the trifluoromethyl group, potentially affecting the compound’s biological activity.
Properties
IUPAC Name |
N-cycloheptyl-2-[1,3-dimethyl-2,6-dioxo-7-[[3-(trifluoromethyl)phenyl]methyl]purin-8-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N5O3S/c1-30-20-19(21(34)31(2)23(30)35)32(13-15-8-7-9-16(12-15)24(25,26)27)22(29-20)36-14-18(33)28-17-10-5-3-4-6-11-17/h7-9,12,17H,3-6,10-11,13-14H2,1-2H3,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBMDEPFMHPOGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3CCCCCC3)CC4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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